1,2-Bis(ethenyl)benzene;(2-ethenylphenyl)methyl-(2-hydroxyethyl)-dimethylazanium;chloride
Overview
Description
1,2-Bis(ethenyl)benzene;(2-ethenylphenyl)methyl-(2-hydroxyethyl)-dimethylazanium;chloride is a compound known for its intricate structure and multifaceted applications. This compound's unique chemical composition presents a diverse range of functionalities that are valuable across various scientific domains, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions
Synthesizing this compound generally involves a sequence of controlled reactions starting from benzene derivatives. The process typically includes the following steps:
Vinylic Substitution: : Introducing ethenyl groups to benzene through vinylic substitution reactions.
Amination and Hydroxylation: : Incorporating the dimethylazanium moiety via amination, followed by hydroxylation to introduce the (2-hydroxyethyl) group.
Quaternization: : Achieving the chloride salt form through quaternization reactions involving methyl halides and chloride sources.
Industrial Production Methods
Industrial-scale production often relies on continuous flow reactors to maintain stringent control over reaction conditions such as temperature, pressure, and reagent concentrations. Catalytic systems and purification techniques like crystallization and distillation ensure high yield and purity of the final product.
Types of Reactions
This compound undergoes several types of chemical reactions:
Oxidation: : Oxidative reactions can alter the ethenyl groups, potentially forming epoxides or aldehydes.
Reduction: : Reduction processes may target the dimethylazanium, converting it to an amine.
Substitution: : Electrophilic and nucleophilic substitutions can occur at various positions, modifying the benzene ring or the side chains.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, permanganates, or ozonolysis.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Halides, sulfonates under acidic or basic conditions.
Major Products Formed
Major products include derivatives like substituted benzene compounds, epoxides, amines, and alcohols, depending on the specific reagents and reaction conditions employed.
Scientific Research Applications
The compound exhibits a broad spectrum of scientific research applications due to its versatile chemical properties:
Chemistry: : Used in organic synthesis as an intermediate for complex molecules.
Biology: : Serves as a biochemical probe or molecular tag in cell studies.
Medicine: : Explored for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: : Utilized in the production of advanced materials and catalysts.
Mechanism of Action
The compound's mechanism of action involves multiple molecular targets and pathways:
Molecular Interaction: : Binds to specific enzymes or receptors, altering their activity.
Pathways: : Engages in biochemical pathways such as signal transduction, metabolic regulation, and cell growth modulation.
Cellular Effects: : Induces changes at the cellular level, influencing processes like apoptosis, proliferation, and differentiation.
Uniqueness and List of Similar Compounds
1,2-Bis(ethenyl)benzene;(2-ethenylphenyl)methyl-(2-hydroxyethyl)-dimethylazanium;chloride stands out due to its dual functional groups and ionic nature, offering distinct reactivity and solubility properties. Similar compounds include:
1,2-Divinylbenzene: : Similar in the benzene core but lacks the azanium and hydroxyl functionalities.
Benzyltrimethylammonium Chloride: : Contains a quaternary ammonium group but differs in the aromatic and side chain structure.
Ethylbenzene: : Simpler structure without the multifunctional groups.
Each of these similar compounds exhibits unique attributes, but none combine the specific features of this compound, highlighting its distinct chemical identity and versatility.
There you go! This compound is quite the star in its field, with a multi-faceted profile and numerous potential applications. What's next? Shall we dive deeper into any specific area?
Properties
IUPAC Name |
1,2-bis(ethenyl)benzene;(2-ethenylphenyl)methyl-(2-hydroxyethyl)-dimethylazanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20NO.C10H10.ClH/c1-4-12-7-5-6-8-13(12)11-14(2,3)9-10-15;1-3-9-7-5-6-8-10(9)4-2;/h4-8,15H,1,9-11H2,2-3H3;3-8H,1-2H2;1H/q+1;;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPRMXNMXCFHCAS-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCO)CC1=CC=CC=C1C=C.C=CC1=CC=CC=C1C=C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70979173 | |
Record name | N-[(2-Ethenylphenyl)methyl]-2-hydroxy-N,N-dimethylethan-1-aminium chloride--1,2-diethenylbenzene (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70979173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63181-94-2 | |
Record name | Benzenemethanaminium, ar-ethenyl-N-(2-hydroxyethyl)-N,N-dimethyl-, chloride (1:1), polymer with diethenylbenzene | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-[(2-Ethenylphenyl)methyl]-2-hydroxy-N,N-dimethylethan-1-aminium chloride--1,2-diethenylbenzene (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70979173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenemethanaminium, ar-ethenyl-N-(2-hydroxyethyl)-N,N-dimethyl-, chloride (1:1), polymer with diethenylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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